N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Description
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Properties
IUPAC Name |
(E)-N-[4-[2-[(2-methyl-1,3-benzothiazol-5-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-14-23-18-11-16(8-9-19(18)30-14)24-21(28)12-17-13-29-22(25-17)26-20(27)10-7-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,24,28)(H,25,26,27)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBOVVRKPKRGW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of two thiazole rings and a cinnamamide moiety. The thiazole rings are known for their biological significance, often serving as scaffolds in drug design due to their ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various microbial strains. For instance, similar thiazole derivatives have shown minimum inhibitory concentrations (MIC) ranging from 5 to 95 μM against Mycobacterium tuberculosis, indicating promising antimicrobial activity .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies on related cinnamide derivatives have demonstrated their ability to reduce cell viability in melanoma cell lines, induce cell cycle arrest, and inhibit metastatic behavior . The mechanism of action appears to involve interference with cellular signaling pathways crucial for cancer cell proliferation.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.
- Signal Transduction Interference: The compound may disrupt signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis: By triggering apoptotic pathways, the compound can lead to programmed cell death in cancerous cells.
Study 1: Antimycobacterial Activity
A study evaluating a series of thiazole derivatives found that compounds similar to this compound exhibited significant antimycobacterial activity. The study utilized the resazurin microtitre assay to determine MIC values and found effective concentrations that warranted further investigation into structure-activity relationships .
Study 2: Anticancer Efficacy in Melanoma Models
In another investigation, a derivative with structural similarities was tested on B16-F10 murine melanoma cells. Results indicated that treatment with the compound led to a decrease in cell migration and invasion at varying concentrations (12.5 µM to 50 µM), suggesting its potential as an effective therapeutic agent against melanoma .
Table 1: Biological Activity Summary of Related Compounds
Scientific Research Applications
The compound exhibits significant biological activity due to its structural components, which include thiazole and cinnamide moieties. These structures are known to interact with various biological targets.
Anticancer Properties:
Studies have indicated that compounds containing thiazole and cinnamide derivatives can inhibit cancer cell proliferation. For instance, derivatives of thiazole have shown effectiveness against various cancer types by inducing apoptosis in tumor cells. The specific application of N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide in cancer therapy is supported by its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .
Antimicrobial Activity:
Research has also highlighted the antimicrobial properties of similar thiazole compounds. The ability of this compound to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains of bacteria .
Therapeutic Uses
Given its biological activities, this compound could be explored for several therapeutic applications:
Cancer Treatment:
The compound's ability to target cancer cells makes it a candidate for further development as an anticancer agent. Ongoing research is necessary to elucidate its mechanisms of action and optimize its efficacy in clinical settings.
Antimicrobial Agent:
The potential use of this compound as an antimicrobial agent could be significant in addressing the growing issue of antibiotic resistance. Further studies could assess its effectiveness against a broader range of pathogens.
Case Study 1: Anticancer Activity
A recent study investigated the effects of thiazole-based compounds on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in breast cancer cells, indicating its potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties of various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The findings suggested that this compound exhibited notable inhibitory effects, particularly against resistant strains .
Data Table: Summary of Applications
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step pathways starting with benzo[d]thiazole and thiazole precursors. Key steps include:
- Coupling reactions (e.g., amide bond formation between thiazole and cinnamamide moieties) under anhydrous conditions.
- Thioether linkage formation using reagents like thiourea or mercaptoacetamide derivatives, with catalysts such as DCC (dicyclohexylcarbarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance efficiency .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Maintaining 50–70°C during exothermic steps reduces side reactions.
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) can improve regioselectivity .
Advanced: How can conflicting data regarding the biological activity of structural analogs be reconciled in SAR studies?
Methodological Answer:
Contradictions in biological activity data often arise from differences in assay conditions or structural nuances. To resolve these:
- Comparative SAR analysis : Tabulate analogs with substitutions (e.g., methyl vs. methoxy groups) and correlate with activity trends (e.g., IC₅₀ values in cytotoxicity assays) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes, validating with mutagenesis studies to confirm critical residues .
- Validation assays : Repeat conflicting experiments under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .
Basic: Which analytical techniques are most effective for confirming purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (600 MHz) identify functional groups (e.g., amide protons at δ 10–12 ppm) and confirm regiochemistry of thiazole rings .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area under the curve). Use photodiode array detection to monitor UV-active moieties (e.g., cinnamamide at λ 280 nm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects trace impurities .
Advanced: What strategies elucidate the mechanism of action when initial biochemical assays yield ambiguous results?
Methodological Answer:
Ambiguity may arise from off-target effects or complex signaling pathways. Strategies include:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis-related Bax/Bcl-2 ratios) .
- Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify primary targets and off-target hits .
Basic: How do solvent systems and catalysts influence regioselectivity in key synthetic steps?
Methodological Answer:
- Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization in thiazole formation, while polar solvents stabilize charged intermediates in amide coupling .
- Catalyst effects :
- Acidic conditions (e.g., H₂SO₄) promote electrophilic substitution at the thiazole C-4 position.
- Pd(PPh₃)₄ facilitates Suzuki-Miyaura cross-coupling for aryl group introduction .
Advanced: What computational methods predict off-target interactions in complex biological systems?
Methodological Answer:
- Molecular dynamics (MD) simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability to secondary targets like cytochrome P450 enzymes .
- Machine learning models : Train on ChEMBL bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles using Random Forest or Graph Neural Networks .
- Docking against non-canonical targets : Screen databases like PubChem BioAssay for proteins with structural similarity to known targets .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 40°C for 24h). Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects polymorphic transitions .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed through structural modification?
Methodological Answer:
- Prodrug design : Introduce ester moieties (e.g., acetylated thiazole) to enhance membrane permeability, with enzymatic cleavage sites tailored to target tissues .
- Salt formation : Improve aqueous solubility via hydrochloride or sodium salts of the cinnamamide group .
- Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles for sustained release, characterized by dynamic light scattering (DLS) and in vivo imaging .
Basic: What are the recommended storage conditions to prevent compound degradation?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to minimize photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the thioether linkage .
- Oxygen-free environment : Argon or nitrogen gas purging reduces oxidation of thiazole sulfur atoms .
Advanced: How can metabolomic studies identify novel bioactive metabolites of this compound?
Methodological Answer:
- High-resolution LC-MS/MS : Acquire full-scan MS data (m/z 100–1000) from liver microsome incubations. Use software (e.g., XCMS Online) to annotate metabolites via mass defect filtering and isotopic pattern matching .
- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect GSH adducts via neutral loss scanning (m/z –129) .
- In silico prediction : Tools like Meteor Nexus simulate phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
